2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide involves a series of reactions starting with the acylation of 2-amino-5-aryl-1,3,4-oxadiazoles and 5-amino-1,3,4-thiadiazole-2-thiol. These initial reactants undergo acylation with 2-(2,4-dioxothiazolidine-5-ylidene)acetyl chloride in a dioxane medium to yield various acetamide derivatives . Further functionalization of these compounds can be achieved through N-alkylation with N-aryl-2-chloroacetamides in a DMF/ethanol medium, leading to the formation of 2,4-dioxothiazolidine-3,5-diacetic acid diamides .
Molecular Structure Analysis
The molecular structure of the title compound has been elucidated using 1H NMR spectroscopy and elemental analysis . Additionally, the crystal structure of a related compound, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, reveals that the acetamide and 1,3,4-thiadiazole units are twisted relative to each other, and the molecules form centrosymmetric dimers via N—H⋯N hydrogen bonds in the crystal .
Chemical Reactions Analysis
The title compound exhibits significant antioxidant activity, which has been evaluated in vitro by its scavenging effect on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. The compound demonstrated a radical scavenging ability of 88.9%, which is comparable to that of ascorbic acid . This high activity suggests that the compound can participate in chemical reactions that neutralize free radicals.
Physical and Chemical Properties Analysis
The acidity constants (Ka1 and Ka2) of 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, a closely related compound, have been determined using both experimental and theoretical methods. Theoretical pKa computations at the B3LYP/6-311+G(d,p) level of theory for the thiol and thione tautomers have been performed, establishing the most stable tautomer in aqueous solution . Additionally, a DFT study has been conducted to assess the reactivity, aromaticity, and population analysis of the tautomers .
Relevant Case Studies
The antioxidant properties of the title compound have been highlighted as a case study, where it was found to be the most efficient candidate among all synthesized compounds with a radical scavenging ability of 88.9% . Another case study involves the synthesis and biological evaluation of related thiazole derivatives as anticancer agents, where certain derivatives showed high selectivity and induced apoptosis in cancer cell lines . These studies demonstrate the potential therapeutic applications of compounds within this chemical class.
Scientific Research Applications
Anticancer Applications
- Synthesis of derivatives showed significant selectivity and cytotoxicity against various cancer cell lines, indicating potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019); (Çevik et al., 2020); (Abu-Melha, 2021); (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).
Antibacterial, Antifungal, and Antiviral Properties
- Some derivatives exhibited promising antibacterial, antifungal, and antiviral activities, suggesting their potential use in treating various infectious diseases (Tang et al., 2019); (Salih, Shawkat, & Majeed, 2007).
Herbicidal and Plant Growth-Regulating Activities
- Certain derivatives have been found to exhibit herbicidal activities and to enhance plant root elongation, indicating their potential in agricultural applications (Hou Yan-jun, 2006); (Yang, Wang, Zhang, & Wei, 2013).
Other Applications
- Investigations into the theoretical aspects like thione-thiol tautomerism of related compounds, which could be crucial for understanding their reactivity and stability in different environments (Pop et al., 2015).
Future Directions
The future directions for the study of 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide could include further investigation into its biological activities, potential applications, and the development of new synthetic strategies. The easy accessibility of 2-amino-5-mercapto-1,3,4-thiadiazole prompted the preparation of a new series of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives .
properties
IUPAC Name |
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS3/c5-2(8)1-10-4-7-6-3(9)11-4/h1H2,(H2,5,8)(H,6,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKBWIMMSJNHKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)SC1=NNC(=S)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406683 |
Source
|
Record name | 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide | |
CAS RN |
61607-12-3 |
Source
|
Record name | 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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